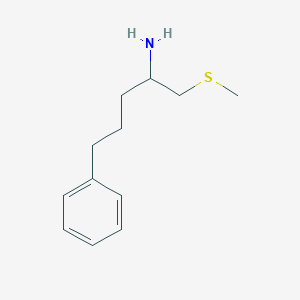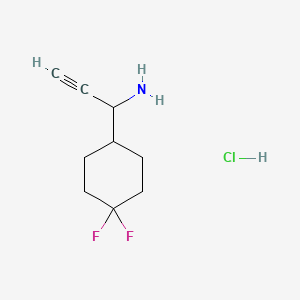
1-(4,4-Difluorocyclohexyl)prop-2-yn-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a difluorocyclohexyl group attached to a prop-2-yn-1-amine moiety, with the hydrochloride salt form enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride typically involves multiple steps:
Formation of the Difluorocyclohexyl Intermediate: The initial step involves the reaction of cyclohexane with hydrogen fluoride and a suitable catalyst to introduce the difluoro groups.
Alkyne Introduction: The difluorocyclohexyl intermediate is then reacted with propargyl bromide under basic conditions to introduce the prop-2-yn-1-amine moiety.
Hydrochloride Salt Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances its binding affinity, while the prop-2-yn-1-amine moiety facilitates its interaction with active sites. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4,4-difluorocyclohexyl)propan-1-amine hydrochloride
- 4,4-difluorocyclohexylamine hydrochloride
Uniqueness
1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride stands out due to its unique combination of a difluorocyclohexyl group and a prop-2-yn-1-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H14ClF2N |
|---|---|
Molekulargewicht |
209.66 g/mol |
IUPAC-Name |
1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h1,7-8H,3-6,12H2;1H |
InChI-Schlüssel |
UWXHAFYHPHXBMB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1CCC(CC1)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




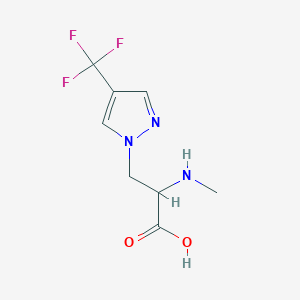
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
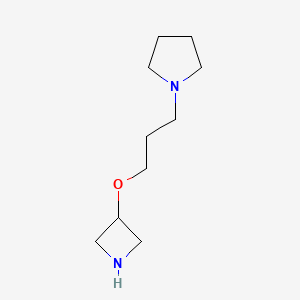
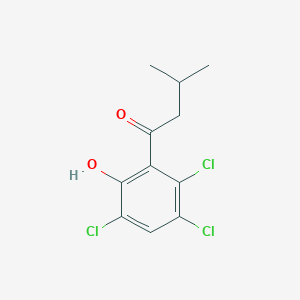
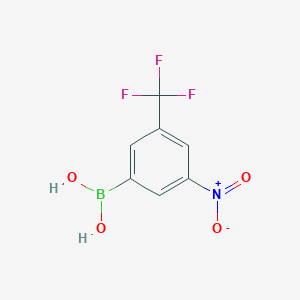
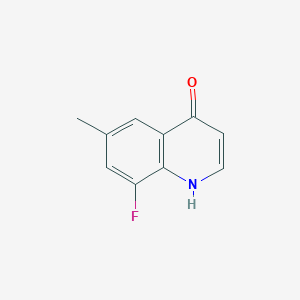
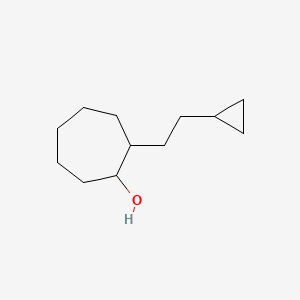
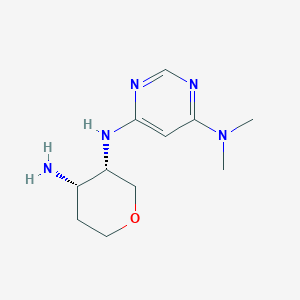
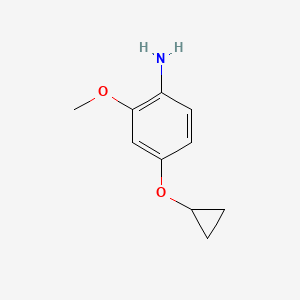
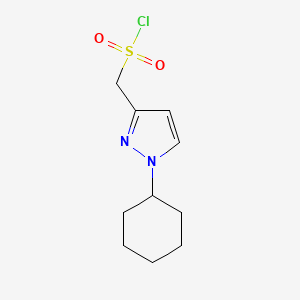
![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
